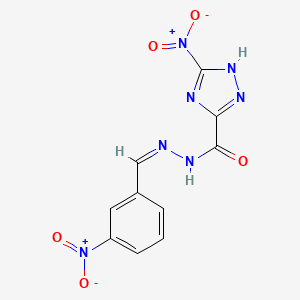![molecular formula C14H12Cl2N2O3S B6078531 N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B6078531.png)
N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2,6-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide, commonly known as DCPC, is a chemical compound that has been extensively studied for its potential use in scientific research. DCPC is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
DCPC inhibits the activity of carbonic anhydrases by binding to the active site of the enzyme. The sulfonamide group of DCPC interacts with the zinc ion at the active site of the enzyme, preventing the hydration of carbon dioxide. This results in a decrease in the activity of carbonic anhydrases, which can have a variety of downstream effects on physiological processes.
Biochemical and Physiological Effects
DCPC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on carbonic anhydrases, DCPC has been shown to inhibit the activity of other enzymes, including urease and α-chymotrypsin. DCPC has also been shown to have anti-inflammatory effects, and it has been investigated as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
DCPC has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrases, making it a valuable tool for investigating the role of these enzymes in various biological processes. DCPC is also relatively easy to synthesize and obtain in high yields. However, DCPC does have some limitations. It is not selective for specific carbonic anhydrase isoforms, which can make it difficult to study the specific roles of individual isoforms. Additionally, DCPC has been shown to have some toxic effects, which can limit its use in certain experiments.
未来方向
There are several future directions for research on DCPC. One area of interest is the development of more selective carbonic anhydrase inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the anti-inflammatory effects of DCPC and its potential use as a treatment for inflammatory diseases. Additionally, DCPC has been investigated as a potential treatment for osteoporosis, and further research in this area could lead to the development of new treatments for this condition.
合成方法
DCPC is synthesized by reacting 2,6-dichloroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified and recrystallized to obtain DCPC in its pure form. The synthesis of DCPC is a relatively simple process, and the compound can be obtained in high yields.
科学研究应用
DCPC has been used extensively in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide, and they play a critical role in a variety of physiological processes, including acid-base regulation, respiration, and bone resorption. DCPC has been shown to be a potent inhibitor of carbonic anhydrases, making it a valuable tool for investigating the role of these enzymes in various biological processes.
属性
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-9-5-7-10(8-6-9)22(20,21)18-14(19)17-13-11(15)3-2-4-12(13)16/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWOQSBHFQQTED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)sulfonylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)
![1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6078459.png)
![2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6078463.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6078477.png)
![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6078524.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)
![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)